molecular formula C27H27N3O5 B228304 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE

Cat. No.: B228304
M. Wt: 473.5 g/mol
InChI Key: GFVCXZLDOHXHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties .

Preparation Methods

The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE can be achieved through a one-pot multi-component reaction. This method involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various benzyloxy benzaldehydes under solvent-free conditions at 90°C using DABCO as a basic catalyst . This approach is advantageous as it shortens the production path, saves raw materials and solvents, and increases the yield of the product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various derivatives with potential biological activities.

    Biology: It has been studied for its interactions with biological molecules, including DNA binding and intercalation.

    Medicine: Due to its antitumor, anticancer, and antimicrobial properties, it is being explored for potential therapeutic applications.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. It can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to bind to DNA can interfere with DNA replication and transcription processes, contributing to its antitumor and antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as those containing different substituents on the benzene ring. These compounds share similar biological activities but may differ in their potency and specificity. The uniqueness of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE lies in its specific substituents, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

5-(3-methoxy-4-phenylmethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C27H27N3O5/c1-27(2)12-17-22(18(31)13-27)21(23-24(28-17)29-26(33)30-25(23)32)16-9-10-19(20(11-16)34-3)35-14-15-7-5-4-6-8-15/h4-11,21H,12-14H2,1-3H3,(H3,28,29,30,32,33)

InChI Key

GFVCXZLDOHXHHS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)N=C(N=C3O)O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C

Origin of Product

United States

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